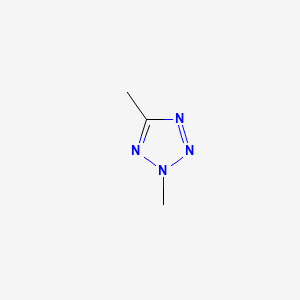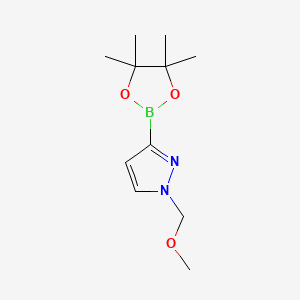
2H-Tetrazole, 2,5-dimethyl-
Overview
Description
2,5-Dimethyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This compound, specifically, has two methyl groups attached to the second and fifth positions of the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-2H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . Another method includes the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine .
Industrial Production Methods
In industrial settings, the synthesis of 2,5-dimethyl-2H-tetrazole often involves eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Participates in substitution reactions, where one or more atoms in the tetrazole ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .
Scientific Research Applications
2,5-Dimethyl-2H-tetrazole has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioorthogonal ligations to label biomolecules and nucleic acids.
Medicine: Incorporated into pharmaceutical agents, particularly in cephalosporin-class antibiotics.
Industry: Utilized in the production of materials with specific properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-2H-tetrazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, tetrazoles can inhibit enzymes such as cytochrome P450, leading to therapeutic effects . The compound’s stability and ability to form stable complexes with metals also contribute to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A parent compound with similar stability and reactivity.
5-Phenyltetrazole: Known for its high acidic nature due to resonance stabilization.
Dimethyl thiazolyl diphenyl tetrazolium bromide (MTT): Used in MTT assays to quantify respiratory activity of live cell cultures.
Uniqueness
2,5-Dimethyl-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form stable complexes makes it valuable in multiple fields .
Properties
IUPAC Name |
2,5-dimethyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-4-6-7(2)5-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBCXZGTURXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194304 | |
| Record name | 2H-Tetrazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4135-93-7 | |
| Record name | 2H-Tetrazole, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)



![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
